Niraparib carboxylic acid metabolite M1

Mass Balance Metabolite Profiling Pharmacokinetics

Niraparib clinical PK studies require a certified M1 reference standard to satisfy the FDA/EMA metabolite monitoring threshold (>10% total drug-related exposure). Niraparib Metabolite M1 (CAS 1476777-06-6) is the pharmacologically inactive CES1-mediated amide hydrolysis product, validated per regulatory guidelines at 1-500 ng/mL (plasma) and 1-100 ng/mL (urine) via LC-MS/MS. • Validated analytical endpoint for niraparib PK bridging, bioequivalence, and therapeutic drug monitoring (TDM) assays. • Ideal negative control for CYP/UGT drug-drug interaction (DDI) screening-contrasts with active metabolites such as rucaparib M324 (PLK2 IC50 = 591 nM). • Batch-certified purity with full COA to support ANDA analytical method validation and GLP bioanalytical workflows.

Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
Cat. No. B14121409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiraparib carboxylic acid metabolite M1
Molecular FormulaC19H19N3O2
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O
InChIInChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)
InChIKeyHDQHGRLURKGIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niraparib Metabolite M1 Overview


Niraparib carboxylic acid metabolite M1 (CAS 1476777-06-6) is the primary circulating metabolite of the FDA-approved PARP1/2 inhibitor niraparib (Zejula), formed via carboxylesterase 1 (CES1)–mediated amide hydrolysis [1]. With a molecular formula of C19H19N3O2 and a molecular weight of 321.37 g/mol, M1 is pharmacologically inactive against PARP1 (IC50 = 3.8 nM for the parent drug versus inactive for M1) and serves as the dominant drug-related species in both plasma and excreta following oral niraparib administration [2]. It undergoes subsequent glucuronidation to form acyl isomers M10 and M12 [1]. Its distinct metabolic origin, comprehensive clinical pharmacokinetic characterization in cancer patients, and the availability of rigorously validated bioanalytical reference methods differentiate M1 from metabolites of other PARP inhibitors that are formed via CYP450 oxidation [3][4].

Primary circulating metabolite reference standard for niraparib PK/ADME studies
CES1-mediated amide hydrolysis product – requires CES1-containing in vitro systems
Pharmacologically inactive metabolite – clean background for target engagement or DDI panels
Co-validated LC-MS/MS method available for simultaneous parent/metabolite quantification

Why Niraparib M1 Cannot Be Substituted


Structural, metabolic, and pharmacological differences among PARP inhibitor metabolites make generic substitution unsupportable. Niraparib M1 is the product of a single-step amide hydrolysis catalyzed exclusively by CES1; in contrast, rucaparib's major metabolite M324 is generated by CYP1A2/CYP3A-mediated oxidation and retains clinically significant kinase inhibitory activity (PLK2 IC50 = 591 nM, GSK3A IC50 = 579 nM) absent in M1 [1][2]. Olaparib is predominantly metabolized by CYP3A4/5 to oxidative products, while talazoparib undergoes minimal metabolism, with no single metabolite exceeding 10% of the administered dose [3][4]. These divergent metabolic fates create distinct analytical signatures—different molecular weights, fragmentation patterns, and chromatographic retention times—that prevent direct interchangeability in any calibrated quantitative assay. Reference standards must be compound-specific to ensure accurate quantification for pharmacokinetic bridging, bioequivalence, or therapeutic drug monitoring studies [5].

Metabolic pathway CES1 hydrolysis, no CYP involvement Other PARPi metabolites formed via CYP oxidation (rucaparib, olaparib) – different enzyme systems alter analytical recovery
Pharmacological activity Inactive (no PARP or kinase inhibition) Rucaparib M324 retains nanomolar kinase activity (PLK2, GSK3A); may confound pharmacodynamic readouts
Analytical method Validated M1-specific LC-MS/MS with 1 ng/mL LLOQ in plasma/urine Generic PARPi panels quantify parent only; metabolite-specific transitions and retention times not interchangeable

Niraparib M1 Head-to-Head Comparative Evidence


M1 as Dominant Circulating Species

In a definitive human mass balance study of 300 mg oral 14C-niraparib, the relative AUC0-168h of the parent drug was 2.4% of total circulating radioactivity, whereas the M1 metabolite reached 9.3% [1][2]. Combined M1-glucuronides (M10 isomers) represented an additional 55.7% (sum of three isomers: 6.0%, 26.8%, 22.9%), confirming that the M1 scaffold constitutes the majority of systemic drug-related exposure [2]. M1 also dominated urinary excretion, accounting for 20.0% of administered radioactivity in urine compared to 10.5% for unchanged niraparib [1][2]. This nearly 4-fold higher relative systemic exposure and 1.9-fold higher urinary contribution establish M1 as the predominant circulating drug-related species.

Dominant circulating species
Head-to-head
3.9× higher relative AUC0-168h vs. parent niraparib (9.3% vs. 2.4% of total 14C)
Supports metabolite monitoring requirement in PK bridging studies
Human mass balance study; single oral 300 mg 14C-niraparib; M1 glucuronides add ~56% exposure
Mass Balance Metabolite Profiling Pharmacokinetics

Pharmacological Inactivity of M1 vs. Parent

Niraparib parent drug inhibits PARP1 with an IC50 of 3.8 nM and PARP2 with an IC50 of 2.1 nM, demonstrating high potency [1]. The carboxylic acid metabolite M1, formed by hydrolysis of the primary amide to the carboxylic acid, loses all measurable PARP inhibitory activity and is classified as pharmacologically inactive across multiple authoritative sources [2][3][4]. This contrasts directly with rucaparib's major metabolite M324, which retains significant off-target kinase activity, inhibiting PLK2 (IC50 = 591 nM) and GSK3A (IC50 = 579 nM) at clinically achievable concentrations [5]. The structural basis for M1 inactivation lies in the conversion of the carboxamide moiety—critical for PARP active-site binding—to the non-binding carboxylate, a molecular change that does not occur in the CYP-derived oxidative metabolites of olaparib or rucaparib [2].

Pharmacological inactivity
Class-level
M1: no measurable PARP1/2 inhibition (inactive) vs. parent: PARP1 IC50 = 3.8 nM, PARP2 = 2.1 nM
Clean background for pharmacodynamic or DDI studies; rucaparib M324 retains kinase activity
M1 inactivity based on consensus pharmacological classification; explicit M1 IC50 not reported due to inactivity
PARP Inhibition Structure-Activity Relationship Drug Metabolism

DDI Liability: Niraparib & M1 vs. Rucaparib & Olaparib

Comprehensive in vitro DDI assessment demonstrates that M1 is not an inhibitor or inducer of any cytochrome P450 isoforms or uridine diphosphate-glucuronosyltransferases (UGTs), and neither niraparib nor M1 inhibit any UGTs [1][2]. Niraparib itself lacks any CYP inhibition, induces CYP1A2 but not CYP3A4, and is not a CYP substrate [1]. This contrasts sharply with rucaparib, which reversibly inhibits CYP1A2 (IC50 = 3.55 μM), CYP2C9 (IC50 = 12.9 μM), CYP2C19 (IC50 = 5.42 μM), CYP2D6 (IC50 = 41.6 μM), and CYP3As (IC50 = 17.2–22.9 μM), and also inhibits the renal transporters MATE1 (IC50 = 0.63 μM) and MATE2-K (IC50 = 0.19 μM) [3]. Olaparib is a CYP3A4/5 substrate, creating susceptibility to CYP-mediated drug interactions absent for niraparib and its M1 metabolite [4]. The only transporter interaction noted is that niraparib, but not M1, is transported by P-glycoprotein and BCRP [2].

DDI liability
Cross-study
Niraparib/M1: no CYP or UGT inhibition; rucaparib inhibits CYP1A2 (3.55 μM), CYP2C19 (5.42 μM), MATE1 (0.63 μM)
M1 serves as negative control in CYP/transporter inhibition screening panels
In vitro recombinant enzyme and transfected cell data; niraparib induces CYP1A2 but not CYP3A4
Drug-Drug Interaction CYP450 Inhibition UGT Inhibition

Validated LC-MS/MS Method for Niraparib and M1

The first and primary validated bioanalytical method for simultaneous quantification of niraparib and its carboxylic acid metabolite M1 was developed and validated per FDA and EMA bioanalytical method validation guidelines [1]. The assay uses protein precipitation for plasma and dilution for urine, followed by LC-MS/MS on a SunFire C18 column with positive electrospray ionization and multiple reaction monitoring [1]. Validated calibration ranges were 1–500 ng/mL for both analytes in plasma and 1–100 ng/mL in urine [2]. This method was successfully applied to support the clinical mass balance and absolute bioavailability studies of niraparib, and was later extended for routine pharmacokinetic monitoring in cancer patients [1][3]. In contrast, an integrated LC-MS/MS assay for five PARP inhibitors validated niraparib alone (30–3000 ng/mL) without its M1 metabolite, and used different calibration ranges for olaparib (100–10,000 ng/mL) and rucaparib (50–5000 ng/mL), highlighting the compound-specific requirements for accurate metabolite quantification [4].

Validated LC-MS/MS
Head-to-head
Simultaneous niraparib + M1 quantification, plasma 1–500 ng/mL, urine 1–100 ng/mL; LLOQ 1 ng/mL
Required for regulated PK/bioequivalence studies with metabolite monitoring
Validated per FDA/EMA guidelines; applied to clinical mass balance and bioavailability trials
Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

CES1-Specific M1 Metabolism vs. CYP-Dependent Routes

A definitive series of in vitro experiments using liver S9 fractions, microsomes, and hepatocytes with various chemical inhibitors and recombinant supersomes established that niraparib is specifically metabolized by carboxylesterase 1 (CES1) to M1, and is not metabolized by CES2 or any CYP isoform [1][2]. This was confirmed through a physiologically-based pharmacokinetic (PBPK) model that successfully captured both niraparib and M1 plasma concentration-time profiles across single and repeat-dose ranges in cancer patients within 2-fold accuracy, using CES1-mediated clearance as the sole metabolic pathway [1]. In contrast, rucaparib metabolism to M324 is catalyzed by CYP1A2 (fm,CYP = 0.27) and CYP3A (fm,CYP = 0.64) [3], while olaparib is predominantly metabolized by CYP3A4/5 [4]. Niraparib's independence from CYP-mediated clearance eliminates the risk of CYP-based pharmacokinetic drug interactions and avoids the genetic polymorphism variability associated with CYP2D6 (rucaparib) and CYP3A5 (olaparib) [1][3][4].

CES1-specific metabolism
Cross-study
100% CES1-dependent (niraparib) vs. 91% CYP-dependent (rucaparib); PBPK model predicts within 2-fold of clinical data
Requires CES1-containing systems (hepatocytes/S9) for in vitro metabolite generation
Chemical inhibition and recombinant supersome data; no CYP substrate/inhibitor liability for niraparib/M1
Carboxylesterase 1 Drug Metabolism In Vitro Metabolizing Systems

Niraparib M1 Research and Industrial Use Cases


PK Bridging and Bioequivalence Studies

Any clinical study comparing niraparib formulations, doses, or populations across regions must quantify both parent niraparib and its M1 metabolite. The LC-MS/MS method validated over 1–500 ng/mL (plasma) and 1–100 ng/mL (urine) per FDA and EMA guidelines [1] uses M1 as a direct analytical endpoint. Procuring the pure M1 reference standard ensures calibration curve accuracy and satisfies the regulatory requirement for metabolite monitoring when the metabolite constitutes >10% of total drug-related exposure—a threshold M1 meets at 9.3% relative AUC and up to 20% in urine [2]. Multinational niraparib PK trials such as NCT03551171, which explicitly evaluated niraparib and M1 pharmacokinetics in Chinese ovarian cancer patients at 100–300 mg doses, rely on this validated method and certified M1 reference material [3].

M1 as Negative Control in CYP DDI Panels

M1 serves as an ideal negative control in CYP inhibition and induction screening panels when benchmarking PARP inhibitor DDI liability. As established by the PBPK modeling study, niraparib lacks CYP inhibition, and M1 is additionally not an inhibitor or inducer of any CYP or UGT enzymes [1]. This contrasts with rucaparib (multi-CYP inhibitor with IC50 values from 3.55 to 41.6 μM) [2] and olaparib (CYP3A4/5 substrate) [3]. Laboratories evaluating the intrinsic DDI risk of a novel PARP inhibitor or its metabolites can include M1 to establish a 'no-effect' baseline against which active metabolites like rucaparib M324 (PLK2 IC50 = 591 nM) can be compared .

Metabolite ID and Mass Balance Studies

The quantitative human mass balance data for niraparib (47.5% renal, 38.8% fecal recovery of total radioactivity; M1 representing 22.4% of total recovered dose) [1] provide a benchmark for designing and interpreting metabolite profiling studies of new PARP inhibitor candidates. M1's specific formation via CES1-mediated amide hydrolysis and subsequent glucuronidation to M10/M12 [2] establishes a well-characterized metabolic pathway for comparison. Researchers developing CES1-substrate prodrugs or evaluating species-specific carboxylesterase activity can use M1 as a prototypical CES1 metabolite standard, leveraging the existing validated LC-MS/MS methodology and the extensive clinical PK dataset verified by PBPK modeling within 2-fold accuracy [2].

TDM Method Development with M1 Calibration

Developing a TDM assay for niraparib-treated patients requires separate calibration curves for the active parent drug and the inactive M1 metabolite, as the parent drug accounts for only 2.4% of circulating radioactivity while the M1 scaffold (M1 plus its glucuronides) accounts for approximately 65% [1][2]. Using M1 as an independent calibrator prevents cross-interference in quantifying the active drug fraction, which is critical because only the parent niraparib exerts PARP inhibitory activity (IC50 = 3.8/2.1 nM for PARP1/2). This is distinct from scenarios with rucaparib, where the major metabolite M324 retains significant kinase activity and may contribute to both therapeutic and adverse effects, necessitating a different TDM strategy [3].

Application
Selection Property
Validation Focus
PK bridging & bioequivalence study support
Co-validated metabolite reference standard
Calibration curve accuracy for parent + metabolite per regulatory expectation
CYP/transporter DDI negative control panel
Inactive metabolite with no CYP/UGT inhibition
Establishing no-effect baseline in enzyme/transporter screening
Metabolite ID & mass balance study design
Well-characterized CES1 metabolite with clinical mass balance data
Benchmarking metabolic pathway and recovery profiles
Research PK monitoring method development
Separate calibration for inactive metabolite vs. active parent
Preventing cross-interference in quantifying active drug fraction

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